molecular formula C24H25N3O4S B12270282 2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide

2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B12270282
M. Wt: 451.5 g/mol
InChI Key: SEHHEKNIBQBZHB-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting the reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate. The reaction conditions are typically mild and metal-free, making them suitable for a wide range of applications .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the molecule.

Scientific Research Applications

2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes, making the compound useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide apart is its unique combination of the imidazo[1,2-a]pyridine scaffold and the sulfonamide group. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry .

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

2,5-diethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C24H25N3O4S/c1-4-30-20-11-12-22(31-5-2)23(15-20)32(28,29)26-19-10-6-9-18(14-19)21-16-27-13-7-8-17(3)24(27)25-21/h6-16,26H,4-5H2,1-3H3

InChI Key

SEHHEKNIBQBZHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C

Origin of Product

United States

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